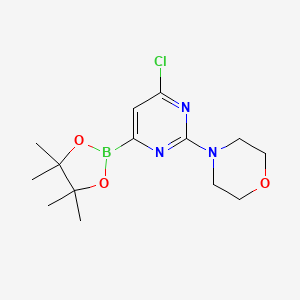
3-Chloro-5-methoxy-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-methoxy-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorine and methoxy groups in the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-5-methoxy-1,2,4-triazine can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dioxane or dichloroethane and a base like sodium carbonate . The reaction is carried out at elevated temperatures, often using microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-methoxy-1,2,4-triazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The chlorine atom in the triazine ring is particularly reactive and can be replaced by other nucleophiles such as amines, thiols, and alkoxides .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines and thiols are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups into the triazine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted triazines with potential biological activity .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-methoxy-1,2,4-triazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chloro-5-methoxy-1,2,4-triazine varies depending on its application. In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . In anticancer research, it targets specific molecular pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-methoxy-1,2,4-triazine can be compared with other triazine derivatives such as:
2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar in structure but with different reactivity due to the presence of an additional chlorine atom.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains two methoxy groups, which influence its chemical properties and reactivity.
2,4,6-Triamino-1,3,5-triazine (Melamine): Widely used in the production of resins and plastics, with different applications compared to this compound.
The unique combination of chlorine and methoxy groups in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C4H4ClN3O |
|---|---|
Molekulargewicht |
145.55 g/mol |
IUPAC-Name |
3-chloro-5-methoxy-1,2,4-triazine |
InChI |
InChI=1S/C4H4ClN3O/c1-9-3-2-6-8-4(5)7-3/h2H,1H3 |
InChI-Schlüssel |
FNXRXBQTZOFONQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=NC(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



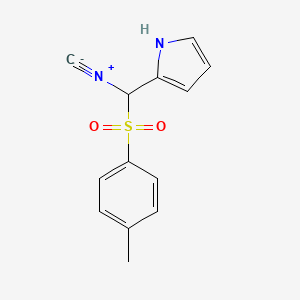



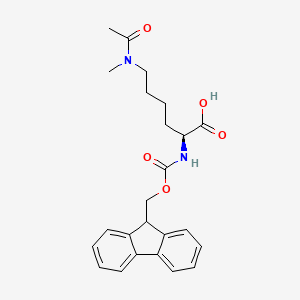
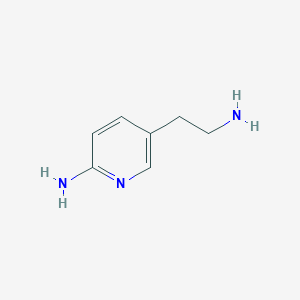

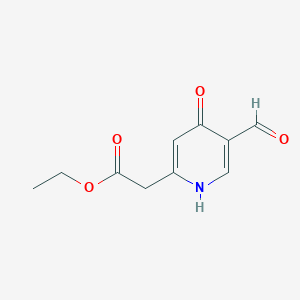
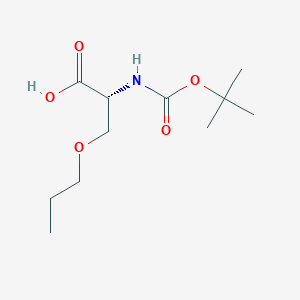


![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)
